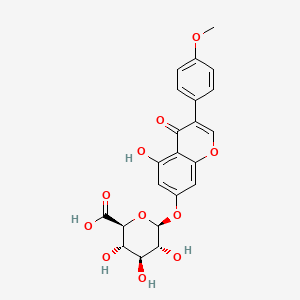

Biochanin a 7-glucuronide

描述

Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid.

作用机制

Target of Action

Biochanin A 7-Glucuronide, hereafter referred to as BioA, is a major isoflavonoid of plants like chickpea and red clover . It is known for its wide range of biological activities, many of which are related to its phytoestrogenic potential . The primary targets of BioA are estrogen receptors (ERα) , COX-2 , and various enzymes and proteins involved in cellular signaling pathways .

Mode of Action

BioA exerts its effects through its interaction with these targets. It has been shown to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while decreasing the proliferation at higher doses . It also significantly reduces the synthesis of prostaglandin E2 and/or thromboxane B2 by inhibiting COX-2 expression .

Biochemical Pathways

BioA is involved in several biochemical pathways. The PI3K/Akt, MAPKs, and Nf-ĸB pathways are particularly significant in the mechanisms of this isoflavone . These pathways play crucial roles in cell survival, growth, and inflammation, explaining the wide range of biological activities of BioA.

Pharmacokinetics

BioA undergoes extensive presystemic metabolism, via Phase 2 conjugation with UGTs and sulfonyl transferases in both the intestine and liver . This metabolism affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability. Despite its poor solubility and oral absorption , efforts have been made to improve the bioavailability of BioA, with promising results .

Result of Action

The molecular and cellular effects of BioA’s action are diverse, given its involvement in multiple biochemical pathways. It has shown anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . For instance, it has been reported to reduce the level of oxidants, inflammatory mediators, and increase the level of anti-oxidants .

Action Environment

The action, efficacy, and stability of BioA can be influenced by various environmental factors. Factors like the method of extraction, metabolism, and the individual’s health status can affect the compound’s action and efficacy .

生化分析

Biochemical Properties

Biochanin A 7-Glucuronide, like its parent compound Biochanin A, is likely to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding to DNA and specific proteins, as well as acting as a competitive substrate for certain enzymes .

Cellular Effects

This compound may influence cell function in a variety of ways. It could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that Biochanin A, the parent compound, exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

Biochanin A 7-glucuronide (BioA) is a significant isoflavonoid derived from plants such as chickpeas and red clover. It is a metabolite of Biochanin A, which has gained attention for its various biological activities, particularly in cancer research and immune modulation. This article delves into the biological activity of BioA, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

BioA primarily interacts with several key cellular targets:

- Estrogen Receptors (ERα) : BioA exhibits estrogenic activity, influencing the proliferation of ERα-positive breast cancer cells in a dose-dependent manner. At low concentrations, it stimulates cell growth, while higher doses can inhibit it.

- COX-2 : This enzyme is involved in inflammation and cancer progression. BioA's modulation of COX-2 activity contributes to its anti-inflammatory properties.

Biochemical Pathways

BioA is implicated in several critical biochemical pathways:

- PI3K/Akt Pathway : This pathway plays a crucial role in cell survival and growth.

- MAPKs and NF-κB Pathways : These pathways are involved in cellular responses to stress and inflammation, further linking BioA to anti-inflammatory effects.

Pharmacokinetics

BioA undergoes extensive presystemic metabolism, primarily through phase II conjugation involving UDP-glucuronosyltransferases (UGTs) and sulfonyl transferases in the intestine and liver. This metabolic process results in the formation of glucuronides that can influence the bioavailability and biological activity of the compound .

Anticancer Properties

BioA has demonstrated significant anticancer effects across various studies:

- Breast Cancer : In vitro studies have shown that BioA can enhance the efficacy of traditional chemotherapeutics like 5-fluorouracil (5-FU) in ER-positive breast cancer cell lines by inhibiting tumor growth through mechanisms involving ERα/Akt signaling pathways .

- Prostate Cancer : Research indicates that BioA induces apoptosis in prostate cancer cells by modulating key regulatory proteins involved in cell cycle progression .

Immunomodulatory Effects

Recent studies have highlighted the role of flavonoid glucuronides, including BioA, in enhancing macrophage function:

- Macrophage Activation : In animal models, BioA has been shown to enhance phagocytic activity in macrophages. This effect is mediated by its conversion to aglycone forms via β-glucuronidase enzymes present in macrophages, which enhances bacterial clearance during infections .

Case Studies

- Breast Cancer Study : A study examined the effects of BioA on MCF7 cells (an ER-positive breast cancer cell line). Results indicated that low doses promoted cell proliferation while high doses inhibited it. The study concluded that BioA could serve as a potential adjunct therapy in breast cancer treatment .

- Diabetes Research : Another investigation into diabetic rat models revealed that BioA significantly improved glucose metabolism and insulin sensitivity, suggesting its potential as an antidiabetic agent .

Data Tables

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。